

Boc-NH-Bis(acid-PEG1-m) CAS number and molecular weight

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Compound of Interest

Compound Name: Boc-NH-Bis(acid-PEG1-m)

Cat. No.: B1379895

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In-Depth Technical Guide: Boc-NH-Bis(acid-PEG1-m)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Boc-NH-Bis(acid-PEG1-m)**, a heterotrifunctional polyethylene glycol (PEG) linker. This document outlines its chemical properties, potential applications, and generalized experimental protocols relevant to its use in bioconjugation, drug delivery, and the development of complex molecular architectures.

Core Compound Specifications

Boc-NH-Bis(acid-PEG1-m) is a unique PEG derivative featuring a central Boc-protected amine and two terminal carboxylic acid moieties, each connected by a short PEG1 spacer. This structure allows for the controlled, sequential or simultaneous conjugation to amine-containing molecules. While a specific CAS number for this compound is not readily available in public databases, its fundamental properties are well-defined.

Property	Value
Molecular Weight	335.35
Molecular Formula	C ₁₄ H ₂₅ NO ₈
Structure	Boc-NH(CH ₂ CH ₂ OCH ₂ COOH) ₂
Functional Groups	1x Boc-protected Amine, 2x Carboxylic Acid
Purity	Typically >95%
Appearance	Varies (often a solid or viscous liquid)
Solubility	Soluble in DMSO and other organic solvents
Storage	Recommended at -20°C

Principles of Reactivity and Applications

The unique trifunctional nature of **Boc-NH-Bis(acid-PEG1-m)** makes it a versatile tool in several research and development areas:

- **Drug Delivery:** The two carboxylic acid groups can be conjugated to drug molecules, while the protected amine can be deprotected and linked to a targeting ligand, creating a Y-shaped drug conjugate. This can enhance drug solubility, stability, and circulation half-life.[\[1\]](#)[\[2\]](#)
- **Bioconjugation:** This linker can be used to crosslink two different amine-containing biomolecules, such as proteins or peptides, after activation of the carboxylic acids.[\[3\]](#)[\[4\]](#) Alternatively, it can be used to introduce a branched PEG structure onto a single protein to modulate its properties.
- **PROTACs Development:** While this specific linker is not extensively cited in PROTAC literature, similar bifunctional acid linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein binder and an E3 ligase ligand.[\[5\]](#)[\[6\]](#)
- **Surface Modification:** The carboxylic acid groups can be used to attach the linker to amine-functionalized surfaces, nanoparticles, or hydrogels, with the Boc-protected amine available for subsequent functionalization.

The reactivity of the functional groups is key to its utility. The carboxylic acids can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to form stable amide bonds with primary amines.[3] The Boc protecting group on the central amine is stable under these conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the primary amine for further conjugation.[7]

Experimental Protocols

The following are generalized protocols for the use of **Boc-NH-Bis(acid-PEG1-m)**. Optimization is recommended for specific applications.

Activation of Carboxylic Acids and Conjugation to Amines

This protocol describes the conjugation of **Boc-NH-Bis(acid-PEG1-m)** to an amine-containing molecule (e.g., a protein or peptide).

Materials:

- **Boc-NH-Bis(acid-PEG1-m)**
- Amine-containing molecule (e.g., Protein-NH₂)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

- Reagent Preparation:

- Dissolve the amine-containing molecule in the conjugation buffer to a known concentration (e.g., 1-10 mg/mL).
- Immediately before use, prepare stock solutions of **Boc-NH-Bis(acid-PEG1-m)**, EDC, and NHS in anhydrous DMSO.
- Activation of Carboxylic Acids:
 - In a separate tube, combine **Boc-NH-Bis(acid-PEG1-m)** with a molar excess of EDC and NHS (e.g., 1:2:2 molar ratio of acid:EDC:NHS) in DMSO.
 - Allow the activation reaction to proceed for 15-30 minutes at room temperature.
- Conjugation Reaction:
 - Add the activated **Boc-NH-Bis(acid-PEG1-m)** solution to the solution of the amine-containing molecule. A molar excess of the linker is typically used.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching:
 - Add the quenching buffer to the reaction mixture to quench any unreacted activated linker. Incubate for 30 minutes.
- Purification:
 - Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.
- Characterization:
 - Analyze the purified conjugate using techniques like SDS-PAGE (for proteins, which will show an increase in molecular weight), mass spectrometry, or HPLC to confirm conjugation.

Deprotection of the Boc-Amine

Materials:

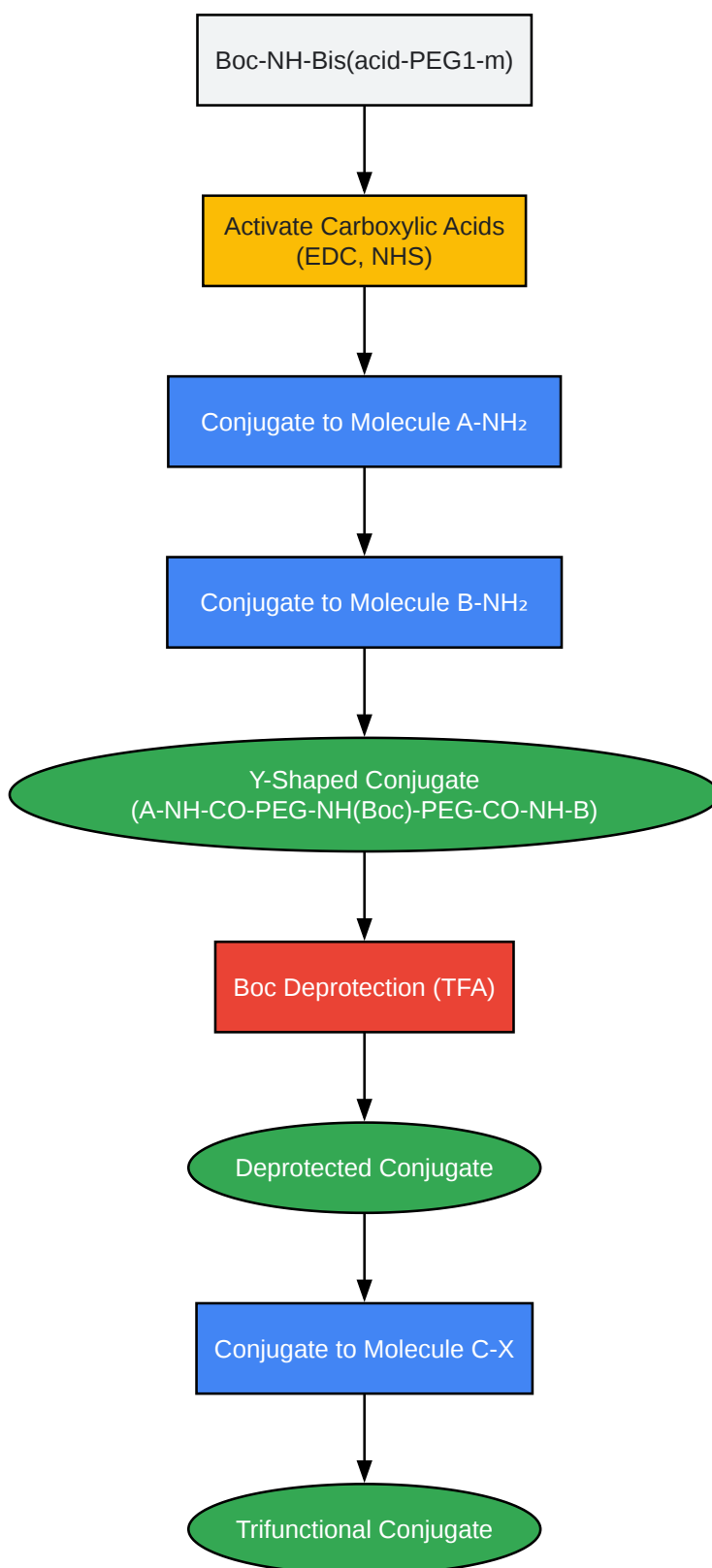
- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM) or other suitable solvent
- Neutralization buffer (e.g., saturated sodium bicarbonate)

Procedure:

- Dissolve the Boc-protected conjugate in a suitable solvent like DCM.
- Add a solution of TFA in the same solvent (e.g., 20-50% TFA v/v).
- Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- The resulting amine salt can be used directly or neutralized with a mild base.

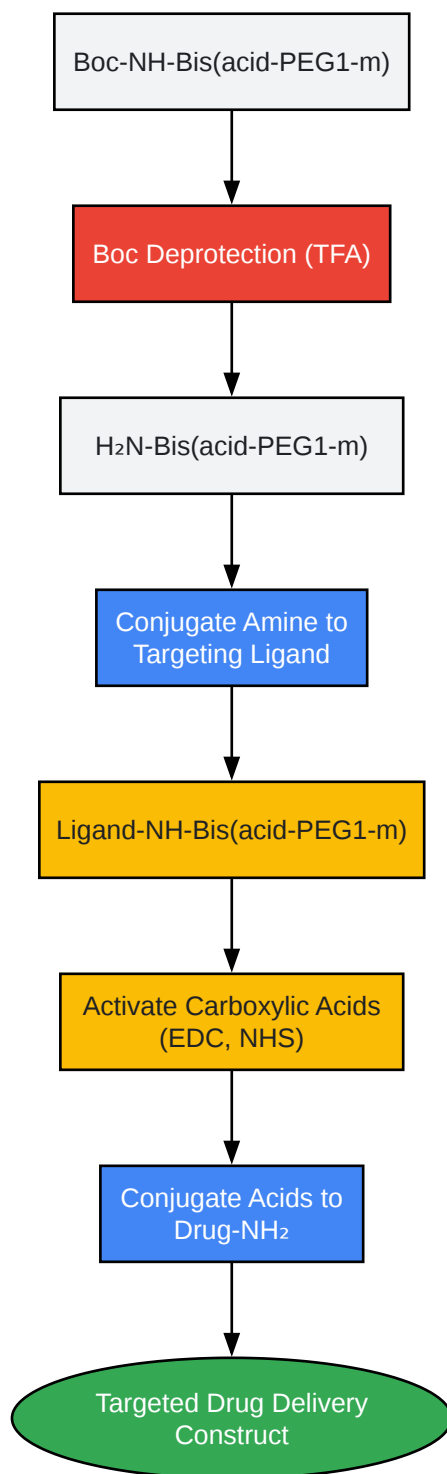
Visualized Workflows and Pathways

The following diagrams illustrate the logical workflows for the application of **Boc-NH-Bis(acid-PEG1-m)**.



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Caption: Sequential conjugation workflow using **Boc-NH-Bis(acid-PEG1-m)**.



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Caption: Workflow for creating a targeted drug delivery system.

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